Tariquidar dihydrochloride is derived from anthranilic acid and belongs to a class of compounds known for their ability to modulate the activity of ATP-binding cassette transporters, particularly P-glycoprotein. It has been extensively studied for its potential applications in overcoming drug resistance in cancer treatment and is recognized for its selectivity and potency against multidrug-resistant cell lines .
The synthesis of tariquidar dihydrochloride involves several key steps:
Tariquidar dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 463.38 g/mol.
The three-dimensional structure allows for effective interaction with the binding sites of P-glycoprotein, inhibiting its efflux function .
Tariquidar dihydrochloride primarily functions through its interactions with P-glycoprotein. The chemical reactions involved in its mechanism include:
Research indicates that tariquidar exhibits an IC50 value of approximately 5.1 nM against P-glycoprotein, highlighting its potency as an inhibitor .
The mechanism of action of tariquidar dihydrochloride involves:
This action leads to increased retention of chemotherapeutic drugs within cancer cells, thereby enhancing their cytotoxic effects .
Tariquidar dihydrochloride has significant applications in both research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: